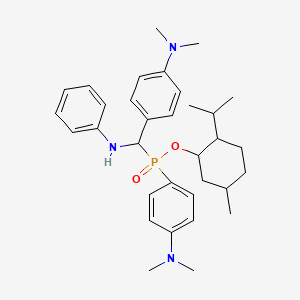
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound. The molecule consists of several distinct functional groups including a chloro substituent, a benzenesulfonamide core, a fluorophenyl ring, and a tetrazole moiety. The multifaceted nature of this compound makes it a subject of interest in various fields of scientific research, from chemistry and biology to pharmacology and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis:
Preparation of the benzenesulfonamide core through sulfonation of chlorobenzene using sulfur trioxide and subsequent amide formation.
Introduction of the tetrazole ring via cycloaddition reactions involving azides.
Formation of the 4-fluorophenyl group, potentially through halogenation reactions.
Final coupling of these intermediates to form the desired compound.
Reaction conditions can vary but often include the use of solvents like dimethylformamide, catalysts like palladium, and temperature control to ensure specificity and yield.
Industrial Production Methods
Industrial synthesis may scale up these reactions using continuous flow processes and optimizing parameters like solvent recycling, reactor design, and automation to ensure efficiency, safety, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various reactions:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Possible reduction of nitro groups if present.
Substitution: : Halogen substitutions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Employing agents like sodium borohydride (NaBH4).
Substitution: : With reagents such as sodium hydroxide (NaOH) for nucleophilic substitutions.
Major Products Formed
Oxidation products may include sulfoxides.
Reduction can lead to amines.
Substitution can result in a variety of derivatives depending on the reagents and conditions applied.
科学的研究の応用
Chemistry
Used as a building block for more complex molecules in synthetic chemistry. Its unique structure allows for a diverse range of chemical reactions and modifications.
Biology
Studied for its potential interactions with biological macromolecules. The tetrazole ring, in particular, is a bioisostere of carboxylic acids and can influence the compound's biological activity.
Medicine
Explored for pharmaceutical applications due to its complex structure, which could potentially lead to novel therapeutic agents. The fluorophenyl ring is often associated with improved bioavailability and metabolic stability.
Industry
Used in the development of materials with specific properties such as enhanced thermal stability or reactivity. Its sulfonamide group is also of interest in polymer chemistry.
作用機序
The compound’s effects are primarily mediated through its interaction with various molecular targets:
The benzenesulfonamide core can interact with enzymes and proteins, influencing their activity.
The tetrazole ring can mimic the carboxylic acid group, binding to receptors or active sites.
The 4-fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and van der Waals forces.
類似化合物との比較
Similar Compounds
3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: : Similar but with a chloro instead of fluorophenyl ring.
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: : Lacks the chloro substituent.
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzeneamide: : Has an amide group instead of sulfonamide.
Uniqueness
The presence of both chloro and fluorophenyl groups, along with the tetrazole ring, provides a unique combination of reactivity and biological activity. This compound's distinct functional groups allow for versatile modifications and applications, distinguishing it from other similar molecules.
特性
IUPAC Name |
3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-2-1-3-13(8-10)24(22,23)17-9-14-18-19-20-21(14)12-6-4-11(16)5-7-12/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYASEWEOJZFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2920786.png)

![6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2920788.png)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2920792.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)

![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2920807.png)

